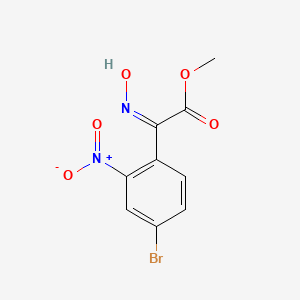
(Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate
Vue d'ensemble
Description
(Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate, also known as MBNPA, is an organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in polar organic solvents and has a molecular weight of 437.33 g/mol. MBNPA is an important reagent in organic synthesis and has been used in the preparation of a number of compounds, including pharmaceuticals, agrochemicals, and dyes.
Applications De Recherche Scientifique
Improvement in Synthesis Processes
- (L. Jing, 2003) discussed improvements in the synthesis process of related compounds, emphasizing simplified procedures and reduced production costs.
Role in Biological Activities
- A study by (Chakraborty et al., 2014) explored the role of ligand backbone in tridentate Schiff-base on the biological activities of zinc(II) complexes, including catalytic activities relevant to biochemistry.
Herbicidal Activity
- Research by (Hayashi & Kouji, 1990) examined the herbicidal effects of geometrical isomers of a compound structurally similar to (Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate.
Utility as a Protecting Group
- The utility of (2-nitrophenyl)acetyl, closely related to the queried compound, as a protecting group for hydroxyl functions was detailed by (Daragics & Fügedi, 2010).
Fungicidal Activity
- (Liu et al., 2014) discussed the synthesis and fungicidal activity of novel compounds containing a Z-configuration methyl 2-(methoxyimino) acetate moiety.
Formation of Unique Compounds
- (Mayer et al., 2004) explored the unexpected formation of arcyriacyanin-type alkaloids through the reaction of related compounds.
Applications in Antibiotic Synthesis
- (Tatsuta et al., 1994) detailed the preparation of a Z-isomer of a similar compound, highlighting its significance in the synthesis of cephem antibiotics.
Catalysis in Ester Hydrolysis
- (Suh, Cheong, & Han, 1984) studied the catalysis of ester hydrolysis by metal complexes, including oximinatozinc(II) ions, which are relevant to the queried compound.
Propriétés
IUPAC Name |
methyl (2Z)-2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O5/c1-17-9(13)8(11-14)6-3-2-5(10)4-7(6)12(15)16/h2-4,14H,1H3/b11-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFMDFCETKWFBB-FLIBITNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N\O)/C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



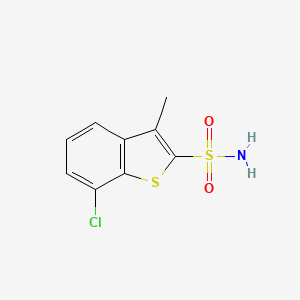

![3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide](/img/structure/B1433010.png)
![4,4-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B1433011.png)
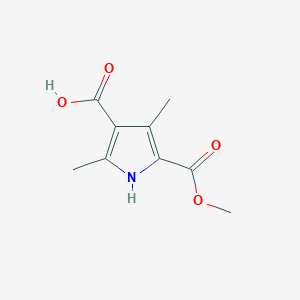
![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1433013.png)
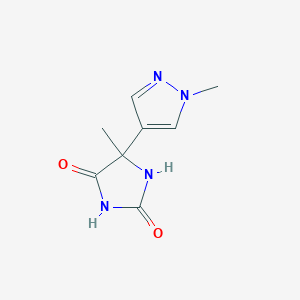
![3-Methyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1433015.png)
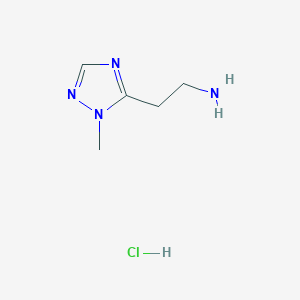
![5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid](/img/structure/B1433023.png)
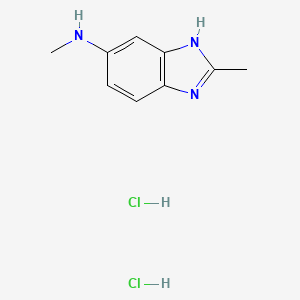
![1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1433027.png)
![2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1433028.png)
![4-[(4-Methoxyphenyl)methyl]azetidin-2-one](/img/structure/B1433029.png)